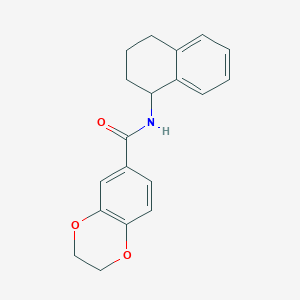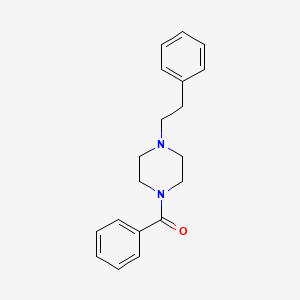![molecular formula C19H17N3O3S B4184768 N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide
Descripción general
Descripción
N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. Additionally, it has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Moreover, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems, as well as in immune cells. The P2X7 receptor is involved in various physiological and pathological processes, including pain, inflammation, and neurodegeneration. This compound blocks the activation of the P2X7 receptor by inhibiting the influx of calcium ions into the cell, which is a key step in the signaling pathway of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to various stimuli. Additionally, it has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been demonstrated to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. Additionally, it has been shown to have good bioavailability and to be well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which limits its duration of action. Moreover, its selectivity for the P2X7 receptor may also limit its potential therapeutic applications in diseases where other receptors are involved.
Direcciones Futuras
There are several future directions for the research on N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and duration of action. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for its therapeutic response.
Propiedades
IUPAC Name |
N-[3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-16-6-4-3-5-15(16)21-18(24)14-9-12-26-19(14)22-17(23)13-7-10-20-11-8-13/h3-12H,2H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJNLSRKCHTZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4184707.png)


![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)

![6-fluoro-2-methyl-1-[(2-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184735.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4184743.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184744.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
